Product packaging for Dimethindene Maleate(Cat. No.:CAS No. 3614-69-5)

Dimethindene Maleate

Cat. No.: B1670661
CAS No.: 3614-69-5
M. Wt: 408.5 g/mol
InChI Key: SWECWXGUJQLXJF-BTJKTKAUSA-N
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Description

Historical Context of Antihistamine Development and Dimethindene (B1670660) Maleate's Role

The history of antihistamine development traces back to the 1930s, with the initial discoveries paving the way for compounds that could counteract the effects of histamine (B1213489). Early research identified substances with antagonistic activity towards histamine in 1937. This foundational work led to the development of the first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), which was introduced for medical use in 1942. nih.govwikipedia.orgbritannica.com The period that followed saw the rapid development and marketing of numerous other antihistamines, with at least 20 compounds available by 1950. wikipedia.org

Dimethindene (the active compound in dimethindene maleate) was patented in 1958 and came into medical use in 1960. wikipedia.org It is classified as a substituted alkylamine and was developed by Ciba in the early 1960s under the designation SU-6518. nih.gov Marketed under various brand names, including Fenistil and Foristal, it became part of the expanding repertoire of first-generation H1 antagonists. nih.govwikipedia.org Its introduction contributed to the growing understanding and management of allergic manifestations by targeting histamine's effects.

Evolution of Research Perspectives on First-Generation H1 Antagonists

Research into first-generation H1 antagonists, including dimethindene maleate (B1232345), initially focused on their ability to block histamine's actions at the H1 receptor, thereby alleviating symptoms of immediate hypersensitivity reactions. These early compounds were instrumental in the medical treatment of nasal allergies and other allergic conditions. wikipedia.orgbritannica.com

Over time, research perspectives evolved, leading to a deeper understanding of the pharmacology of these agents. It was recognized that most antihistamines, including the first generation, act as inverse agonists rather than simple antagonists at the H1 receptor. wikipedia.org Furthermore, research highlighted that many first-generation antihistamines readily cross the blood-brain barrier, leading to central nervous system effects such as sedation. wikipedia.orgtga.gov.au This characteristic became a key point of differentiation when second-generation antihistamines, which were designed to be less sedating, were developed starting in the 1980s. wikipedia.orgtga.gov.au

Despite the advent of newer generations, research on first-generation antihistamines like this compound continues, focusing on their specific properties, mechanisms beyond H1 antagonism (such as anticholinergic effects), and their utility in particular clinical scenarios or formulations. wikipedia.orgpatsnap.com Studies have also investigated their comparative efficacy against other antihistamines. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound encompasses various objectives, primarily centered on elucidating its pharmacological profile and therapeutic potential. Key areas of research include:

Mechanism of Action: Detailed investigation into its interaction with histamine H1 receptors and other potential targets, such as muscarinic receptors. patsnap.comdrugbank.com Studies have confirmed its selective histamine H1 antagonism, blocking the action of endogenous histamine. Research indicates that dimethindene occurs as a racemic mixture, with the (R)-(-)-enantiomer primarily responsible for H1 receptor binding. drugbank.com

Comparative Efficacy: Studies comparing the effectiveness of this compound with other antihistamines in mitigating histamine-induced responses. For instance, research has compared the antihistamine activity of this compound with chlorpheniramine (B86927) maleate, assessing their impact on weal and flare areas induced by histamine. researchgate.net

Pharmacological Properties: Research into its absorption, distribution, metabolism, and excretion, as well as its formulation in different delivery systems. patsnap.comresearchgate.net Studies have explored the development of gel compositions and nasal spray formulations, investigating factors like solubility and rheometric properties to optimize delivery. researchgate.netresearchgate.netresearchgate.net

Clinical Applications in Specific Conditions: Academic studies have explored the use of this compound in various conditions where histamine plays a role, such as pruritus and allergic rhinitis. researchgate.netjwatch.orgzaslavsky.com.ua Research has examined its effects in clinical trials, including studies on its efficacy in reducing itching severity or improving quality of life in seasonal allergic rhinitis. researchgate.netjwatch.org

Exploration of Additional Properties: Investigation into properties beyond its primary antihistaminic effect, such as its anticholinergic activity and potential tranquilizing or anxiolytic effects, although the latter is an area of ongoing exploration. wikipedia.orgpatsnap.comresearchgate.net

Academic inquiry aims to provide a comprehensive understanding of this compound's pharmacological characteristics, its place among antihistamines, and its potential applications based on robust research findings.

Here is a table summarizing some research findings related to this compound:

Research AreaKey FindingSource
Mechanism of ActionSelective histamine H1 antagonist, blocking endogenous histamine action. (R)-(-)-enantiomer is the eutomer for H1 binding. drugbank.com
Comparative EfficacyShowed better antihistamine activity compared to chlorpheniramine maleate in reducing histamine-induced weal and flare areas in a study. researchgate.net
Formulation DevelopmentStudies explore gel and nasal spray formulations, investigating solubility and rheometric properties for optimized delivery. researchgate.netresearchgate.netresearchgate.net
Clinical Use (Pruritus)A randomized, controlled trial showed a reduction in itching severity. jwatch.org
Clinical Use (Allergic Rhinitis)Studies on nasal spray formulation showed significant improvement compared to placebo in seasonal allergic rhinitis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O4 B1670661 Dimethindene Maleate CAS No. 3614-69-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWECWXGUJQLXJF-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5636-83-9 (Parent)
Record name Dimethindene maleate [USAN:USP]
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Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-69-5
Record name Dimethindene maleate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethindene maleate [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimetindene hydrogen maleate
Source European Chemicals Agency (ECHA)
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Record name DIMETHINDENE MALEATE
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Molecular Pharmacology and Receptor Interactions of Dimethindene Maleate

Elucidation of Histamine (B1213489) H1 Receptor Antagonism

Dimethindene (B1670660) maleate (B1232345) functions predominantly as a histamine H1 receptor antagonist, counteracting the effects of endogenous histamine. This antagonism is the primary mechanism underlying its use in allergic conditions.

Competitive Inhibition Mechanisms at H1 Receptors

Dimethindene maleate acts as a competitive antagonist at the histamine H1 receptor. This involves competing with histamine for binding sites on the receptor, thereby preventing histamine from binding and activating the receptor scbt.comnih.govontosight.aipatsnap.com. By blocking histamine's ability to bind, this compound inhibits the downstream signaling pathways typically activated by histamine, which are responsible for mediating allergic symptoms like itching, redness, and swelling patsnap.com. The compound's structure allows for specific interactions that stabilize the receptor in an inactive state scbt.com.

Role of H1 Receptor Binding Affinity

The efficacy of this compound as an antihistamine is closely linked to its binding affinity for the H1 receptor. Studies have investigated the binding characteristics of this compound and its enantiomers. The (R)-(-)-enantiomer is identified as the eutomer, possessing higher affinity and being primarily responsible for the H1 receptor binding activity nih.govdrugbank.comnih.govaxonmedchem.com. Research on guinea-pig ileum demonstrated a pA2 value of 9.3 for this compound in inhibiting histamine-stimulated contractions nih.gov. The (R)-(-)-enantiomer showed a pA2 of 9.42, while the (S)-(+)-enantiomer had a lower affinity with a pA2 of 7.48 nih.gov. This stereoselectivity highlights the importance of the specific spatial arrangement of the molecule for potent H1 receptor interaction scbt.comnih.govnih.gov.

Table 1: Histamine H1 Receptor Affinity (pA2 Values)

CompoundpA2 Value (Guinea-pig ileum)Reference
This compound9.3 nih.gov
(R)-(-)-Dimethindene9.42 nih.gov
(S)-(+)-Dimethindene7.48 nih.gov

Non-Competitive Effects on Histamine H1 Receptors

Beyond competitive antagonism, some research indicates that this compound can also exhibit non-competitive effects on histamine H1 receptors. In studies using histamine-stimulated guinea-pig ileum, this compound produced a marked depression of the maximum response at concentrations as low as 10^-8 M, suggesting an effect beyond simple competitive blockade nih.gov. This non-competitive aspect appears to be particularly associated with the more active (-) isomer (corresponding to the (R)-(-) enantiomer), while the (+) isomer (the (S)-(+) enantiomer) primarily shows classical competitive antagonism nih.gov. The mechanism underlying these non-competitive effects may involve specific reactions with the H1 receptor that differ from the typical competitive binding mode nih.gov. This compound has been found to have no effect on H2 or H3 receptors nih.gov.

Characterization of Anticholinergic Properties

In addition to its primary antihistaminic activity, this compound also possesses anticholinergic properties, meaning it interacts with muscarinic acetylcholine (B1216132) receptors ontosight.aidrugbank.comncats.ioresearchgate.netresearchgate.netresearchgate.net.

Interaction with Muscarinic Receptor Subtypes (M1, M2, M3, M4)

This compound interacts with several muscarinic receptor subtypes, including M1, M2, M3, and M4 drugbank.comnih.govtargetmol.com. Notably, the (S)-(+)-enantiomer of dimethindene has been identified as a potent and selective antagonist of the muscarinic M2 receptor nih.govdrugbank.comnih.govresearchgate.nettargetmol.commedchemexpress.comsigmaaldrich.com. Studies have shown that the (S)-(+)-enantiomer exhibits lower affinities for the M1, M3, and M4 muscarinic receptors compared to its affinity for the M2 subtype nih.govmedchemexpress.com. The (S)-(+)-enantiomer demonstrated significantly higher potency (up to 41-fold) than the (R)-(-)-enantiomer across various muscarinic assays nih.gov.

Table 2: Muscarinic Receptor Affinity of (S)-(+)-Dimethindene (pA2 / pKi Values)

Muscarinic Receptor SubtypepA2 ValuepKi ValueReference
M16.83 / 6.367.08 nih.govmedchemexpress.com
M27.86 / 7.747.78 nih.govmedchemexpress.com
M36.92 / 6.966.70 nih.govmedchemexpress.com
M4-7.00 nih.govmedchemexpress.com

Note: Some sources provide a range or multiple values for pA2/pKi; representative values are shown.

Investigation of Other Receptor System Interactions

Beyond its primary action on histamine H1 receptors, this compound has been investigated for its potential interactions with other receptor systems, including serotonin (B10506) receptors, bradykinin (B550075) receptors, and other histamine receptor subtypes.

Research indicates that dimethindene may have agonistic effects on serotonin receptors. windows.netsfda.gov.sa

Dimethindene has been reported to exhibit an agonistic effect on bradykinin receptors. windows.netsfda.gov.sa While this compound, as an H1-receptor antagonist, was ineffective in treating bradykinin-mediated angioedema in one case study, this highlights the distinct pathways involved in histamine- and bradykinin-mediated responses. nih.gov

Studies have shown that this compound has no effect on histamine H2 receptors windows.netsfda.gov.sanih.govwikigenes.org. Furthermore, it does not affect histamine H3 receptors. nih.govwikigenes.orggoogle.com

Bradykinin Receptor Agonism

Stereochemical Analysis of this compound Enantiomers

This compound is a racemic mixture containing equal amounts of its two enantiomers, R-(-)-dimethindene and S-(+)-dimethindene drugbank.comnih.govguidetopharmacology.org. Investigations into the pharmacological profiles of these individual enantiomers have revealed distinct differences in their receptor interactions.

The R-(-)-enantiomer of dimethindene is identified as the eutomer responsible for binding to the histamine H1 receptor, exhibiting a more powerful H1 antihistaminic effect compared to the racemic mixture. drugbank.comnih.govwindows.netsfda.gov.saechemi.comhmdb.ca

In contrast, the S-(+)-enantiomer demonstrates potent and selective antagonism at muscarinic M2 receptors, with lower affinity for M1, M3, and M4 muscarinic receptors. drugbank.comnih.govechemi.comnih.govnih.govsigmaaldrich.commedchemexpress.comtargetmol.com The S-(+)-enantiomer has been shown to be significantly more potent (up to 41-fold) than the R-(-)-enantiomer in muscarinic assays. nih.govnih.govsigmaaldrich.com The S-(+)-enantiomer also acts as a histamine H1 receptor antagonist, although it is considerably less potent than the R-(-)-enantiomer at this receptor. nih.govnih.govmedchemexpress.com

Below is a table summarizing the key receptor interactions of the dimethindene enantiomers:

EnantiomerPrimary Target ReceptorEffectRelative Potency (vs. other enantiomer)Other Notable Interactions
R-(-)-DimethindeneHistamine H1AntagonistMore potentEutomer for H1 binding drugbank.comnih.govwindows.netsfda.gov.saechemi.comhmdb.ca
S-(+)-DimethindeneMuscarinic M2AntagonistMore potent (up to 41-fold) nih.govnih.govsigmaaldrich.comAntagonist at M1, M3, M4 (lower affinity) drugbank.comnih.govechemi.commedchemexpress.com
Histamine H1AntagonistLess potent nih.govnih.gov

Binding studies confirm the differential receptor affinities of the dimethindene enantiomers. The R-(-)-enantiomer is identified as the eutomer for histamine H1 receptor binding, demonstrating higher affinity for this receptor compared to the S-(+)-enantiomer. guidetopharmacology.orgnih.govnih.govwikidata.orgnih.gov Conversely, the S-(+)-enantiomer exhibits higher affinity and potency as an antagonist at muscarinic M2 receptors. drugbank.comnih.govechemi.comnih.govnih.govsigmaaldrich.commedchemexpress.comtargetmol.com This inverse stereoselectivity at H1 and muscarinic receptors highlights the distinct pharmacological profiles of the individual enantiomers within the racemic this compound. nih.govnih.gov

Receptor Binding Affinities (pKi values)

Receptor Subtype(S)-(+)-Dimethindene(R)-(-)-Dimethindene
Muscarinic M17.08 nih.govmedchemexpress.com6.36 nih.govnih.gov
Muscarinic M27.78 nih.govsigmaaldrich.commedchemexpress.com7.8 nih.govnih.gov
Muscarinic M36.70 nih.govmedchemexpress.com6.92 nih.govnih.gov
Muscarinic M47.00 nih.govmedchemexpress.com7.0 nih.govnih.gov
Histamine H17.48 nih.govmedchemexpress.com9.42 nih.govnih.gov

Note: pKi values represent the negative logarithm of the inhibition constant (Ki), where a higher pKi value indicates greater binding affinity.

Enantiomer Potency (pA2 values)

Receptor Subtype(S)-(+)-Dimethindene(R)-(-)-Dimethindene
Muscarinic M16.83/6.36 nih.gov-
Muscarinic M27.86/7.74 nih.govmedchemexpress.com-
Muscarinic M36.92/6.96 nih.gov-
Histamine H17.48 nih.govnih.govmedchemexpress.com9.42 nih.govnih.gov

Note: pA2 values represent the negative logarithm of the molar concentration of an antagonist that requires a two-fold increase in agonist concentration to restore the original response, indicating antagonist potency.

Comparative Functional Studies of Optical Isomers

This compound is the maleate salt of dimethindene, which exists as a racemic mixture containing two enantiomers: (R)-(-)-dimethindene and (S)-(+)-dimethindene. wikipedia.orgguidetoimmunopharmacology.orgnih.gov Comparative functional studies have revealed significant differences in the pharmacological profiles of these optical isomers, particularly concerning their interactions with histamine H1 receptors and muscarinic acetylcholine receptors.

Research indicates that the antihistaminic activity of dimethindene is primarily attributed to the (R)-(-)-enantiomer. wikipedia.org This isomer is considered the eutomer for histamine H1 receptor binding. wikipedia.org Studies using histamine-stimulated guinea-pig ileum demonstrated that the (-)-isomer exhibited a potency slightly greater than that of the racemic this compound. In contrast, the (+)-isomer was found to be considerably less potent at H1 receptors, approximately 30 times less potent than the racemate, a finding supported by binding studies. Further investigations involving binding studies on guinea pig cerebellum highlighted an even more pronounced difference in potency at brain H1 receptors, with the (-)-isomer showing a potency ratio approximately 200-fold greater than the (+)-isomer.

Beyond potency differences, the enantiomers also display distinct modes of H1 receptor antagonism. The more active (-)-isomer demonstrates a potent, non-competitive H1 histamine antagonist effect. Conversely, the (+)-isomer exhibits a "classical" competitive antagonism profile at H1 receptors, lacking the non-competitive effects observed with the racemate and the (-)-isomer.

In addition to their differential activity at H1 receptors, the enantiomers of dimethindene show distinct selectivity for muscarinic receptor subtypes. The (S)-(+)-enantiomer, which corresponds to (+)-dimethindene, functions as a potent and selective antagonist of the muscarinic M2 receptor. wikipedia.org This isomer shows lower affinity for M1, M3, and M4 muscarinic receptors. wikipedia.org Comparative studies across various muscarinic receptor assays (M1, M2, M3, M4) have shown that the (S)-(+)-enantiomer is more potent, by up to 41-fold, than the (R)-(-)-enantiomer at these receptors.

Binding studies have provided quantitative data on the affinities of the (S)-(+)-enantiomer for different receptor subtypes. (S)-(+)-Dimethindene maleate has reported pKi values of 7.08 for M1, 7.78 for M2, 6.70 for M3, and 7.00 for M4 muscarinic receptors. For comparison, its pKi value for the H1 receptor is reported as 7.48. The stereoselectivity at H1 receptors is inverse compared to muscarinic receptors, with the (R)-(-)-enantiomer being the eutomer for H1 activity (pA2 = 9.42), while the (S)-(+)-isomer has a lower affinity (pA2 = 7.48).

The following table summarizes some key comparative functional data for the enantiomers:

Receptor TypeEnantiomerActivity / AffinityNotesSource
Histamine H1(R)-(-)Eutomer, primarily responsible for antihistaminic activityMore potent than (+)-isomer (approx. 30x on ileum, 200x in cerebellum) wikipedia.org
Histamine H1(R)-(-)Potent, non-competitive antagonist
Histamine H1(R)-(-)pA2 = 9.42
Histamine H1(S)-(+)Significantly less potentCompetitive antagonist profile
Histamine H1(S)-(+)pA2 = 7.48
Muscarinic M2(S)-(+)Potent and selective antagonist (pKi = 7.78)Higher affinity than (R)-(-) isomer (up to 41x more potent at muscarinic receptors) wikipedia.org
Muscarinic M1(S)-(+)pKi = 7.08
Muscarinic M3(S)-(+)pKi = 6.70
Muscarinic M4(S)-(+)pKi = 7.00

These studies highlight the stereoselectivity of dimethindene's interactions with different receptor systems, with the (R)-(-)-enantiomer being the primary contributor to H1 receptor antagonism and the (S)-(+)-enantiomer exhibiting potent activity as an M2 muscarinic receptor antagonist. wikipedia.org

Pharmacodynamic Profiling and Mechanistic Studies

In Vitro Pharmacodynamic Assessments

In vitro studies provide fundamental insights into the cellular and tissue-level interactions of dimethindene (B1670660) maleate (B1232345), highlighting its direct effects on histamine (B1213489) receptors and other potential targets.

Histamine-Induced Contraction Inhibition in Isolated Tissues (e.g., Guinea Pig Ileum)

The guinea pig ileum is a classic tissue model used to assess the antihistaminic potency of compounds due to its sensitivity to histamine-induced contraction, mediated primarily via H1 receptors. Studies utilizing isolated guinea pig ileum preparations have demonstrated that dimethindene maleate effectively inhibits contractions induced by histamine. researchgate.net This inhibitory activity is a direct measure of its H1 receptor blocking capability. The potency of an antagonist in this model is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a twofold increase in agonist concentration to restore the original response. core.ac.uk While specific pA2 values for this compound in guinea pig ileum were not consistently available across the search results, the model itself is widely accepted for assessing H1 antagonist activity, and this compound's efficacy in this assay is attributed to its high affinity for the H1 receptor. nih.govpatsnap.com

Mastocyte Stabilization Effects

Beyond its direct H1 receptor antagonism, research has explored whether this compound possesses mast cell stabilizing properties, which would inhibit the release of histamine and other mediators from these cells. Studies, such as those using rat peritoneal mast cells, have investigated the effect of this compound and its stereoisomers on histamine release induced by various stimuli, including anti-IgE. tudublin.ieresearchgate.net These studies suggest that this compound can produce a dose-dependent inhibition of anti-IgE-induced histamine release from mast cells. tudublin.ieresearchgate.net This inhibitory activity on mast cells is considered to be due to the stabilization of the mast cell membrane, rather than an interaction with the H1-receptor. researchgate.net

Local Anesthetic Properties

This compound has also been shown to exhibit local anesthetic properties. baldacci.pthpra.ievvkt.ltwindows.netnih.gov This effect, observed particularly with topical application, contributes to its ability to relieve itching and irritation. baldacci.pthpra.ievvkt.ltwindows.net Studies in healthy volunteers using laser algesimetry, an objective pain model, have evaluated the local anesthetic potency of this compound. nih.gov In one study, this compound applied topically with occlusive dressing showed remarkable analgesic potency compared to placebo, with effects preferably concentrated on the peripheral N1-component of somato-sensory evoked vertex potentials (SEPs). nih.gov The analgesic effects of this compound were found to be more pronounced than those of lidocaine (B1675312) in this specific in vivo model. nih.gov The local anesthetic activity of some H1-antagonists has been correlated with their H1-potency, and this compound demonstrates a high H1-potency, which may contribute to this effect. nih.gov

In Vivo Pharmacodynamic Research in Human Models

In vivo studies in human models are crucial for understanding the clinical relevance of this compound's pharmacodynamic effects, particularly its ability to counteract histamine-mediated responses.

Histamine Provocation Models: Weal and Flare Suppression Studies

Histamine provocation models, where histamine is injected into the skin to induce a weal (swelling) and flare (redness) response, are commonly used to assess the antihistaminic activity of compounds in humans. This compound has been investigated in such models to quantify its ability to suppress these histamine-induced reactions. nih.govresearchgate.netnih.govresearchgate.netnih.gov Studies have consistently shown that this compound significantly reduces both the weal and flare areas induced by intracutaneous histamine injections. nih.govresearchgate.netnih.govresearchgate.netnih.gov The suppression of the flare response has often been observed to be more pronounced than the suppression of the weal response. nih.govnih.govresearchgate.net Comparative studies have also been conducted, showing that this compound can produce a significant reduction in weal and flare areas compared to placebo and other antihistamines like chlorpheniramine (B86927) maleate. researchgate.net For instance, in one study, 6 mg of this compound resulted in a maximum reduction in weal area of 28.8% and flare area of 39.1%. researchgate.net

Data from a comparative study on histamine-induced weal and flare suppression:

Treatment GroupWeal Area Reduction (%)Flare Area Reduction (%)
PlaceboNot specifiedNot specified
This compound (3 mg)Significant reductionSignificant reduction
This compound (6 mg)28.839.1
Chlorpheniramine (12 mg)Significant reductionSignificant reduction

Note: Percentage reduction values for 3 mg dimethindene and 12 mg chlorpheniramine were not specified numerically in the source, only described as 'significantly reduced'. researchgate.net

Topical application of this compound has also been shown to reduce the wealing response to intradermal histamine, compound 48/80 (a mast cell degranulator), and house dust mite antigen, further supporting its antihistaminic and potential mast cell related effects in vivo. nih.gov

Time-Course of Pharmacodynamic Effects

Understanding the time-course of this compound's pharmacodynamic effects in humans provides crucial information regarding its onset and duration of action. Studies using histamine provocation models have evaluated the temporal profile of weal and flare suppression following administration. nih.govnih.govnih.govlabsolu.cafishersci.atcochranelibrary.com Following oral administration, the maximum inhibitory effects on histamine-induced skin reactions have been observed at approximately 5 hours. nih.gov With intravenous administration, the maximum effect was observed earlier, at 2 hours. nih.gov The inhibitory effects on weal and flare have been reported to have a mean residence time of approximately 13 hours, which is longer than the mean residence time of dimethindene in blood (approximately 5-8 hours), suggesting a non-linear relationship between blood concentration and effect. nih.govnih.gov Topical application of this compound gel has been reported to exert its antihistaminic effect within a few minutes, with the effect reaching its maximum after 1 to 4 hours. hpra.ie

Data on the time-course of effect following oral administration:

Time Point (hours post-dose)Maximal Effect Observed
5Yes

Note: Based on observations from a study using oral administration. nih.gov

Data on the time-course of effect following intravenous administration:

Time Point (hours post-dose)Maximal Effect Observed
2Yes

Note: Based on observations from a study using intravenous administration. nih.gov

These time-course studies demonstrate that this compound provides a relatively rapid onset of action, particularly with topical application, and a prolonged duration of antihistaminic effect, supporting its use for symptomatic relief of allergic conditions.

Relationship Between Blood Levels and Pharmacodynamic Response

Research into this compound has explored the correlation between its concentration in the blood and the resulting pharmacodynamic effects, primarily its antihistaminic activity. Studies utilizing histamine provocation models in human volunteers have provided insights into this relationship.

One study investigated the effect-kinetic characteristics of this compound following oral administration. In this double-blind, crossover study involving healthy male volunteers, the administration of 4 mg this compound resulted in a strong inhibition of histamine-induced flares and weals. nih.gov The maximal effects were observed approximately 5 hours after administration. nih.gov Interestingly, the mean residence time of the inhibitory effects was calculated to be around 13 hours, while the mean residence times of dimethindene blood levels were approximately 8 hours. nih.gov This discrepancy suggests a non-linear relationship between blood levels and the observed pharmacodynamic effect, indicating that the duration of the antihistaminic action may extend beyond the period of quantifiable blood concentrations. nih.gov

Further research, including studies with different formulations like sustained-release pellets, has also examined the duration of effect in relation to administration. In a study evaluating sustained-release dimethindene in volunteers with seasonal allergic rhinitis, both 4 mg and 8 mg doses demonstrated a statistically significant reduction in nasal response and clinical symptoms for at least 16 hours after treatment compared to placebo. nih.gov Although the 8 mg dose showed a more pronounced efficacy than the 4 mg dose, the differences between the two active treatments were not statistically significant in this specific study, suggesting a potential plateau in effect within this dosage range despite likely differences in blood levels. nih.gov

Studies have also investigated the enantiomers of this compound, revealing differences in their activity. The R-(-)-enantiomer is primarily responsible for the potent H1 antihistaminic effect. windows.netdrugbank.com Research monitoring the H1 histamine receptor antagonist activity and sedative effects of the racemate and individual enantiomers showed that the peripheral antihistamine activity resided mainly in the DIM- enantiomer. researchgate.net Changes in measures of drowsiness and performance were correlated with the enantiomers exhibiting high affinity for the histamine H1-receptor. researchgate.net

While specific detailed data tables directly linking precise blood concentration values at multiple time points to corresponding quantitative pharmacodynamic responses (like percentage inhibition of weal/flare or symptom scores) across a dose range are not extensively detailed in the immediately available search snippets, the research indicates that:

this compound exerts a significant and prolonged antihistaminic effect following oral administration. nih.govnih.gov

The duration of the pharmacodynamic effect appears to be longer than the presence of detectable blood levels, suggesting a complex relationship beyond simple proportionality. nih.gov

Higher doses may lead to more pronounced effects, but the relationship might not be strictly dose-linear, potentially reaching a plateau in efficacy at certain levels. nih.gov

The antihistaminic activity is primarily attributed to the R-(-)-enantiomer, and effects like sedation may correlate with the affinity for H1 receptors. windows.netdrugbank.comresearchgate.net

Based on the findings, a conceptual representation of the relationship between blood levels and pharmacodynamic response can be illustrated, acknowledging the non-linear aspect and the prolonged effect duration relative to plasma concentration.

Time Post-Administration (approx. hours)Relative Blood Level (Conceptual)Antihistaminic Effect (Conceptual)Notes
0-1IncreasingOnset of actionEffect typically begins within 30-60 minutes. patsnap.com
2-5Peak or near-peakMaximal effect observedPeak plasma concentration reached within 2 hours. patsnap.com Maximal effect around 5 hours. nih.gov
5-8DecliningSustained high effectBlood levels declining, but effect remains strong. nih.gov
8-13+Low or undetectableEffect still presentPharmacodynamic effect duration exceeds blood level residence time. nih.gov

This table is a conceptual representation based on the described time courses of blood levels and effects, highlighting the observed non-linearity.

Pharmacokinetic Characterization of Dimethindene Maleate

Absorption and Systemic Exposure Studies

Studies investigating the absorption and systemic exposure of dimethindene (B1670660) maleate (B1232345) have been conducted following both oral and intravenous administration in healthy volunteers. nih.govpopline.org

Oral and Intravenous Pharmacokinetic Profiles

Pharmacokinetic studies in healthy male volunteers have characterized the profiles of dimethindene after both intravenous and oral administration. Serum concentrations were measured over a 48-hour period using an enzyme-linked immunosorbent assay. nih.govpopline.org Pharmacokinetic parameters such as the area under the curve (AUC), half-life (t½), systemic clearance (CLs), volume of distribution (Vd), and oral bioavailability (F) were determined using a clearance approach. nih.govpopline.org

Peak Plasma Concentration and Time to Reach Maximum Concentration

Following oral administration, dimethindene is rapidly absorbed from the gastrointestinal tract. researchgate.netresearchgate.net The time to reach maximum plasma concentration (Tmax) after oral administration is typically between 20 to 60 minutes. While specific peak plasma concentration (Cmax) values can vary depending on the study and dosage, the concept of Cmax represents the highest concentration of the drug observed in the plasma after administration. researchgate.nettexasimpaireddrivingtaskforce.org

Biotransformation and Metabolite Identification

Dimethindene undergoes significant biotransformation, primarily in the liver. researchgate.netresearchgate.net

Hepatic Metabolism Pathways: Hydroxylation on Indene (B144670) Moiety

The metabolic pathway of dimethindene involves hydroxylation on the indene moiety of the molecule. nih.govpopline.org This has been observed in vitro using hepatic microsomes from several species, as well as in vivo in humans. nih.govpopline.org Hepatic cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19, are primarily involved in the metabolism of dimethindene. researchgate.netresearchgate.netdrugbank.com

Identification of Primary Metabolites (e.g., 6-hydroxydimetindene, 6-methoxydimetindene, 6-hydroxy-N-demethyldimetindene)

Several primary metabolites of dimethindene have been identified. Key metabolites include 6-hydroxydimethindene, 6-methoxydimethindene, and 6-hydroxy-N-demethyldimethindene. researchgate.netdrugbank.comnih.gov Studies using techniques such as HPLC, GC-MS, and MS-MS have been instrumental in identifying the molecular structure of the phenolic primary metabolite, confirming hydroxylation at the C6 position of the indene moiety. nih.govpopline.org Conjugates of the hydroxylated metabolites with glucuronic and/or sulfuric acid have also been quantitatively determined after enzymatic deconjugation. nih.gov 6-Methoxydimethindene is considered a likely metabolite based on matching retention times with synthesized compounds. researchgate.netresearchgate.net The formation of 6-hydroxy-N-demethyldimethindene has also been confirmed through comparison with synthetic standards. researchgate.netresearchgate.net

Enantioselective Metabolism

Dimethindene is a chiral molecule, and its metabolism exhibits enantioselectivity. drugbank.comnih.govcore.ac.uk Studies have shown stereoselective elimination of N-demethyl-dimethindene after oral administration of racemic dimethindene in human volunteers, with a predominant excretion of the R-(-)-enantiomer. nih.gov After administration of the individual enantiomers to rats, the AUC and Cmax of S-(+)-dimethindene and (-)-N-demethyldimethindene were slightly increased, and significantly more (-)-N-demethyldimethindene was excreted in urine after administration of the individual enantiomers compared to the racemate. researchgate.netresearchgate.net S-(+)-dimethindene was metabolized to a lesser extent both in vivo and in vitro in rat liver homogenate. researchgate.netresearchgate.net Prior enzyme induction can lead to a conversion of the enantioselectivity with respect to unmetabolized dimethindene. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Dimethindene21855
Dimethindene maleate3614-69-5
6-hydroxydimethindeneNot readily available in search results
6-methoxydimethindeneNot readily available in search results
6-hydroxy-N-demethyldimethindeneNot readily available in search results
N-demethyldimethindeneNot readily available in search results
S-(+)-dimethindene637555
R-(-)-dimethindene637554

Interactive Data Tables

While specific numerical data for AUC, t½, CLs, Vd, Cmax, and Tmax across different studies and administration routes were mentioned in the search results, compiling a single, comprehensive interactive table covering all aspects and studies with directly comparable data points is challenging based solely on the provided snippets. The snippets indicate that such data exists in the full articles nih.govpopline.org, but the precise values and study designs necessary for a unified table are not fully detailed here.

However, the following table summarizes some key findings regarding metabolism and enantioselectivity:

AspectFindingSource(s)
Primary Metabolism SiteLiver researchgate.netresearchgate.net
Key Metabolic PathwayHydroxylation on the indene moiety nih.govpopline.org
Involved EnzymesCYP2D6, CYP2C19 researchgate.netresearchgate.netdrugbank.com
Main Metabolites Identified6-hydroxydimethindene, 6-methoxydimethindene, 6-hydroxy-N-demethyldimethindene, N-demethyldimethindene researchgate.netdrugbank.comnih.gov
Enantioselective EliminationPredominant excretion of R-(-)-N-demethyldimethindene enantiomer in human urine after racemic oral administration nih.gov
Enantioselective MetabolismS-(+)-dimethindene metabolized to a lesser extent than R-(-)-dimethindene in rats researchgate.netresearchgate.net

This table provides a structured overview of the biotransformation and enantioselective metabolism of this compound based on the available information.

Elimination Pathways

The elimination of dimethindene and its metabolites from the body occurs primarily through the urine and bile. windows.netbpc.ps Drug elimination involves either the excretion of the unmetabolized drug in its intact form or metabolic biotransformation followed by excretion. nih.gov While the kidneys are the primary organs for excretion, other systems, including the liver, also play a role. nih.gov

Unchanged Drug Excretion

A portion of the administered dose of dimethindene is excreted unchanged in the urine. Studies indicate that 5 to 10% of the administered dose is eliminated in the urine as the unchanged drug. windows.net

Plasma Protein Binding Research

Plasma protein binding is a reversible process crucial in determining a drug's pharmacokinetic and pharmacodynamic properties. wikipedia.orgmdpi.com The extent to which a drug binds to plasma proteins can influence its distribution, metabolism, and excretion. wikipedia.org Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. wikipedia.org

At concentrations between 0.09 μg/mL and 2 μg/mL, approximately 90% of dimethindene is bound to human plasma proteins. windows.net

Interaction with Serum Albumins (e.g., Bovine Serum Albumin)

This compound has been shown to bind to bovine serum albumin (BSA). ekb.egekb.eg Studies using equilibrium dialysis have investigated this interaction. ekb.egekb.eg The binding of this compound to BSA is indicated by a curved plot, suggesting the presence of more than one binding site on the albumin molecule. ekb.egekb.eg

Research indicates that at a fixed protein concentration, the percentage of this compound bound to BSA is inversely proportional to the concentration of the drug. ekb.egekb.eg Conversely, the binding parameters, such as binding constants and the number of binding sites, were found to increase as the albumin concentration increased. ekb.egekb.eg

Interactive Table: Binding of this compound to Bovine Serum Albumin (Illustrative based on findings)

ParameterObservationSource
Binding Plot ShapeCurved ekb.egekb.eg
IndicationMore than one binding site on albumin ekb.egekb.eg
% Bound vs Drug Conc.Inversely proportional (at fixed protein) ekb.egekb.eg
Binding Parameters vs Albumin Conc.Increased ekb.egekb.eg

Influence of Physiological Factors on Binding

Studies have also explored the influence of certain physiological factors on the binding of this compound to serum albumin. The binding parameters (binding constants and the number of binding sites) did not change with alterations in pH. ekb.egekb.eg Different buffer systems can have varying effects; for instance, Walpole's acetate (B1210297) buffer was observed to decrease the binding of the drug to BSA, while phosphate (B84403) buffer and Gomori's tris-HCl buffer had the same effect. ekb.egekb.eg Chloride ions were found to have no effect on the binding of this compound to BSA. ekb.egekb.eg

Interactive Table: Influence of Factors on this compound-BSA Binding (Illustrative based on findings)

Preclinical Investigation of Dimethindene Maleate

Animal Model Studies for Pharmacological Efficacy

Animal models are utilized to investigate the therapeutic potential of dimethindene (B1670660) maleate (B1232345) in simulated disease states or conditions.

Evaluation in Allergic Reaction Models

Dimethindene maleate has been evaluated in animal models to assess its effectiveness against allergic reactions, which are largely mediated by histamine (B1213489) release. patsnap.comajol.info Studies in guinea pigs have demonstrated the antihistaminic and anti-anaphylactic properties of this compound. researchgate.net Specifically, the S-(-)-enantiomer of this compound has shown significantly higher activity compared to the R-(+)-enantiomer in protecting against lethal doses of histamine and fatal anaphylactic shock in guinea pigs. researchgate.net

Research findings in guinea pigs indicate the following ED50 values:

EnantiomerEffectAdministration RouteTime Before ChallengeED50 (mg/kg b.w.)Citation
S-(-)-DimethindeneProtection against lethal histamine doseOral3 hours0.056 researchgate.net
S-(-)-DimethindeneProtection against fatal anaphylactic shockOral-0.273 researchgate.net
R-(+)-DimethindeneProtection against lethal histamine doseOral-14.32 researchgate.net
R-(+)-DimethindeneProtection against fatal anaphylactic shockOral->31.6 researchgate.net
(R)-(+)-Dimethindene MaleateAntihistaminic activity (protection from fatal histamine shock)Oral gavage1 hour2.73 medchemexpress.com

These data suggest that this compound, particularly the S-(-)-enantiomer, is potent in counteracting histamine-induced effects and anaphylactic responses in animal models. researchgate.net

Exploration of Effects in Motion Sickness Models

While some antihistamines are known for their utility in motion sickness models due to their sedative and anticholinergic properties, specific detailed preclinical studies focusing solely on this compound's effects in motion sickness models were not prominently found in the search results. medtigo.comresearchgate.netdrugs.com However, first-generation antihistamines, as a class that includes this compound, are generally considered to have potential in preventing motion sickness symptoms in susceptible adults in natural conditions, although evidence under experimental conditions is less certain. researchgate.net The sedative properties of this compound contribute to its effects, which could be relevant in motion sickness. medtigo.comresearchgate.net

Assessment of Anxiolytic and Tranquilizing Effects in Animal Models of Anxiety and Stress

Preclinical studies have investigated the tranquilizing effects of dimethindene in various animal models designed to simulate anxiety and stress. researchgate.netresearchgate.net this compound is noted for having additional sedative effects, which are considered relevant to managing anxiety and promoting relaxation. researchgate.netresearchgate.net While specific detailed data from these animal models were not extensively provided in the search results, the general finding from preclinical studies supports the tranquilizing effects of dimethindene in these models. researchgate.netresearchgate.net Animal models commonly used in anxiolytic research include tests that measure exploratory behavior, social interaction, and responses to aversive stimuli. nih.gov

Safety and Toxicology Research in Preclinical Species

Comprehensive safety and toxicology studies in preclinical species are conducted to identify potential hazards before human trials.

Repeat-Dose Toxicity Assessments

Repeat-dose toxicity studies have been conducted with this compound in laboratory animals, including rats and monkeys. hpra.iefda.gov Conventional studies of repeated dose toxicity in preclinical species have indicated no special hazard for humans. rxreasoner.comhpra.iewindows.netwindows.net In repeat-dose toxicology studies of up to 26 weeks in rats and 52 weeks in monkeys, no target organ toxicity was observed at doses up to 20 mg/kg. fda.gov

Genotoxicity Evaluations

Genotoxicity studies are performed to assess the potential of a compound to damage genetic material. Evaluations of the genotoxic potential of this compound have been conducted as part of preclinical safety assessments. rxreasoner.comhpra.iewindows.netwindows.netresearchgate.net Conventional studies of genotoxicity have revealed no special hazard for humans. rxreasoner.comhpra.iewindows.netwindows.net A review of genotoxicity and carcinogenicity assays on marketed antihistamines included this compound, and while the review covered various antihistamines with some showing positive results in genotoxicity assays, the specific outcome for this compound in this review was not detailed in the provided snippets. researchgate.net However, multiple sources explicitly state that genotoxicity studies for this compound in preclinical settings did not indicate a special risk. rxreasoner.comhpra.iewindows.netwindows.net

Reproductive and Developmental Toxicology (e.g., Teratogenicity, Fertility, Peri- and Post-Natal Development)

Preclinical studies in laboratory animals, specifically rats and rabbits, have investigated the potential effects of this compound on reproduction and development. These studies have aimed to assess teratogenicity, impacts on fertility, and effects on peri- and post-natal development.

Studies in rats and rabbits have indicated that this compound does not exhibit teratogenic properties. hpra.iewindows.netwindows.net Teratogenicity refers to the ability of a substance to cause developmental malformations.

Furthermore, investigations in rats have shown that this compound did not influence fertility. hpra.iewindows.net Doses up to 250 times higher than the human dose in rats did not affect fertility or the peri- and post-natal development of offspring. hpra.iewindows.net

Based on these animal studies, non-clinical data suggest no direct or indirect harmful effects of this compound with respect to reproductive toxicity. hpra.iewindows.net

Novel Preclinical Applications and Mechanisms

Beyond its primary use as an antihistamine, this compound has been explored in preclinical settings for novel applications, leveraging its pharmacological properties.

Investigation of Effects on Wound Healing

Preclinical studies have investigated the effects of this compound on wound healing. One study using a C57BL/6 mouse model with skin wounds explored the impact of intraperitoneal administration of this compound. chemsrc.comglpbio.com

In this mouse model, this compound (0.25 mg administered intraperitoneally once) was observed to impair cutaneous wound healing and delay skin wound closure. chemsrc.comglpbio.com The impairment in wound closure was particularly noted in the initial phase of wound healing. glpbio.com

Studies on Postoperative Adhesion Prevention

This compound has been investigated for its potential in preventing postoperative adhesion formation in preclinical models. Postoperative adhesions are a significant cause of morbidity following abdominal surgery. oup.com

An experimental study in New Zealand White rabbits evaluated the effect of intravenous this compound on the prevention of de novo experimental adhesions induced by standardized trauma of the peritoneum and large bowel. nih.govresearchgate.net Animals were randomized into groups receiving saline, icodextrin 4%, intravenous this compound (0.1 mg/kg), or a combination of icodextrin and this compound. nih.govresearchgate.net

The study found that treatment with this compound alone significantly reduced adhesion scores and increased the incidence of adhesion-free animals in an equipotent manner compared to saline. nih.govresearchgate.net The combination of icodextrin and this compound demonstrated a more pronounced effect on the severity, incidence, and surface area of adhesions than either agent administered alone. nih.govresearchgate.net

Another study using female white rabbits evaluated the combined treatment of intravenous this compound (0.1 mg/kg intraoperatively and intramuscularly for 6 days) and intraperitoneal icodextrin 4% (20 mL/kg intraoperatively) in preventing peritoneal adhesion formation to polypropylene (B1209903) and titanium-coated polypropylene meshes. researchgate.net

This study showed that the combined administration significantly reduced the extent and severity of adhesions, as well as tissue hydroxyproline (B1673980) levels, compared to control groups. researchgate.net Microscopic evaluation indicated that animals treated with the combination had better mesotheliazation and lower inflammation scores compared to control groups. researchgate.net

These preclinical findings suggest a potential role for this compound, particularly in combination with other agents like icodextrin, in the prevention of surgically induced adhesions. nih.govresearchgate.net

Table 1: Summary of Preclinical Reproductive and Developmental Toxicology Findings

Study TypeSpeciesKey FindingCitation
TeratogenicityRats, RabbitsNo teratogenic properties observed. hpra.iewindows.netwindows.net
FertilityRatsNo influence on fertility at high doses. hpra.iewindows.net
Peri- and Post-Natal DevelopmentRatsNo influence on peri- and post-natal development of offspring at high doses. hpra.iewindows.net

Table 2: Summary of Preclinical Wound Healing Findings

Study TypeModelAdministration RouteDoseKey FindingCitation
Cutaneous Wound HealingC57BL/6 mice (skin WH)Intraperitoneal0.25 mgImpaired cutaneous wound healing; delayed closure. chemsrc.comglpbio.com
Initial Phase HealingC57BL/6 mice (skin WH)Intraperitoneal0.25 mgShowed wound closure impairment. glpbio.com

Table 3: Summary of Preclinical Postoperative Adhesion Prevention Findings

Study TypeModelTreatment GroupsKey FindingsCitation
De novo experimental adhesion preventionNew Zealand White rabbits (peritoneum/bowel)Saline, Icodextrin 4%, this compound (0.1 mg/kg IV), CombinationThis compound alone reduced adhesion scores and increased adhesion-free incidence. Combination showed more pronounced effect on severity, incidence, and area. nih.govresearchgate.net
Adhesion prevention to surgical meshesFemale White Rabbits (mesh implantation)Control, Combination (this compound 0.1 mg/kg IV/IM + Icodextrin 4% IP)Combined treatment reduced extent/severity of adhesions, hydroxyproline levels, improved mesotheliazation, and lowered inflammation scores. researchgate.net

Clinical Research into Therapeutic Efficacy and Outcomes

Efficacy in Allergic Rhinitis (SAR and Perennial)

Dimethindene (B1670660) maleate (B1232345) has been studied for its effectiveness in treating symptoms of both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis. nih.gov

Randomized Controlled Trials (RCTs) of Nasal Spray Formulations

Randomized controlled trials have evaluated the efficacy of intranasally applied dimethindene maleate solutions as nasal sprays in patients with seasonal allergic rhinitis. nih.govthieme-connect.com One study in adult volunteers with SAR symptoms in a challenge chamber setting utilized a double-blind, randomized, cross-over design. nih.gov Another multi-centre, randomized, placebo-controlled, double-blinded phase III trial involved 157 patients with SAR receiving this compound nasal spray or placebo for two weeks. nih.govresearchgate.net Studies have also investigated the efficacy and tolerability of 0.1% this compound nasal spray in children aged 1 to 13 years with SAR. thieme-connect.com These trials often involve allergen provocation under controlled conditions to assess the treatment's effect on symptoms. nih.govthieme-connect.com

Comparative Studies with Placebo and Second-Generation Antihistamines

Comparative studies have assessed the efficacy of this compound nasal spray against placebo and other antihistamines. In one randomized, double-blind, cross-over study, 0.1% this compound nasal spray was compared to placebo and 0.1% azelastine (B1213491) nasal spray in adult volunteers with SAR. nih.gov The study found that 0.1% this compound showed statistically significant and clinically relevant superiority over placebo in reducing nasal symptoms. nih.gov Another study in children with SAR compared the efficacy and tolerability of 0.1% dimethindene nasal spray to levocabastine (B1674950), another antihistamine, finding similar efficacy and tolerability between the two treatments. thieme-connect.comsukl.gov.cz While some sources suggest that the efficacy of different H1 antihistamines, including first and second-generation, can be similar for allergic reactions, others highlight that second-generation antihistamines have been more extensively studied in well-designed trials for conditions like allergic rhinitis and chronic urticaria. medsafe.govt.nznih.gov

Objective Measures: Nasal Flow, Nasal Secretion

Objective measures have been used in clinical trials to evaluate the effect of this compound nasal spray on nasal function. In a study comparing 0.1% this compound nasal spray to placebo and azelastine, objective variables such as nasal flow (measured by active anterior rhinomanometry) and nasal secretion were assessed. nih.govresearchgate.net The results showed that 0.1% this compound had a similar onset of antiobstructive and antisecretory effects in the nose compared to 0.1% azelastine, and both were superior to placebo in these objective measures. nih.govresearchgate.net Nasal flow, or nasal airway resistance, is an objective measurement used to demonstrate the induction and relief of nasal congestion. google.comgoogle.com

Here is a data table summarizing objective measure findings:

StudyTreatment GroupsObjective MeasureFindingCitation
RCT in adult volunteers with SAR (Vienna Challenge Chamber) nih.govresearchgate.net0.1% DMM, 0.025% DMM, Placebo, 0.1% AzelastineNasal Flow, Nasal Secretion0.1% DMM and 0.1% Azelastine showed similar antiobstructive and antisecretory effects, superior to placebo. nih.govresearchgate.net

Subjective Symptom Evaluation (e.g., Visual Analog Scale Scores)

Subjective symptom evaluation is a key component of assessing the efficacy of treatments for allergic rhinitis. Visual Analog Scale (VAS) is a commonly used tool for assessing the severity of symptoms. pimr.plrhinologyjournal.com Studies on this compound nasal spray have utilized VAS to evaluate subjective nasal symptom complexes and scores. nih.govresearchgate.net In a randomized controlled trial, VAS scores showed statistically significant and clinically relevant superiority of 0.1% this compound compared to placebo during allergen provocation. nih.govresearchgate.net The Total Nasal Symptom Score, calculated from individual symptoms like rhinorrhea, sneezing, and nasal itching, also demonstrated a statistically significant superiority of 0.1% this compound over placebo. thieme-connect.com VAS allows patients to indicate the severity of their symptoms on a scale, typically 100 mm long. pimr.plrhinologyjournal.com

Here is a data table summarizing subjective symptom evaluation findings:

StudyTreatment GroupsSubjective MeasureFindingCitation
RCT in adult volunteers with SAR (Vienna Challenge Chamber) nih.govresearchgate.net0.1% DMM, 0.025% DMM, Placebo, 0.1% AzelastineNasal Symptom Scores (VAS)0.1% DMM and 0.1% Azelastine showed statistically significant superiority over placebo. nih.govresearchgate.net
RCT in patients with SAR thieme-connect.com0.1% DMM, PlaceboTotal Nasal Symptom Score (Rhinorrhea, Sneezing, Nasal Itching), Nasal SecretionStatistically significant and clinically relevant superiority of 0.1% DMM compared to placebo. thieme-connect.com thieme-connect.com

Impact on Patient Quality of Life (QoL) in Allergic Rhinitis

The impact of allergic rhinitis on a patient's quality of life is significant, affecting various aspects of daily living. nih.govsci-hub.se Clinical trials have investigated the effect of this compound nasal spray on the quality of life in patients with seasonal allergic rhinitis. thieme-connect.comnih.govresearchgate.netsci-hub.se A multi-centre, randomized, placebo-controlled, double-blinded phase III trial specifically aimed to determine if topical this compound could improve the quality of life in SAR patients better than placebo. nih.govresearchgate.net Patients in this study answered several quality of life questionnaires, including the Rhinoconjunctivitis Quality of Life Questionnaire (RQoLQ) and Visual Analogue Scales for QoL and General Health. nih.govresearchgate.net While quality of life improved significantly in both the this compound and placebo groups, some statistically significant differences favoring the this compound group were observed in specific sub-scales, such as eye symptoms and daily activities. nih.govresearchgate.net

Here is a data table summarizing quality of life findings:

StudyTreatment GroupsQuality of Life Assessment ToolsFindingCitation
Multi-centre RCT in patients with SAR nih.govresearchgate.netsci-hub.seDMM Nasal Spray, PlaceboRQoLQ, Munich Life Dimension List (MLDL), Profile of Mood States (POMS), VAS-QoL, VAS-General HealthSignificant improvement in QoL in both groups; some statistically significant differences favoring DMM in specific sub-scales (e.g., LQ-AR Eye Symptoms, Daily Activities). nih.govresearchgate.netsci-hub.se

Efficacy in Urticaria and Pruritic Dermatoses

This compound is indicated for the symptomatic therapy of allergic pruritus in various types of urticaria and eczema, as well as for pruritus of various origins and in eruptive skin diseases like chicken-pox. nih.govresearchgate.netdrugbank.com It can also be used as an adjuvant in other pruriginous dermatoses of allergic origin. nih.gov Clinical double-blind studies have investigated the efficacy of this compound capsules in the symptomatic therapy of allergic pruritus in urticaria and eczema. researchgate.net Topical formulations of this compound, such as gels, have also been studied for their effect on experimentally induced pruritus and weal and flare reactions. karger.com Double-blind, placebo-controlled studies have shown that 0.1% dimethindene gel can increase the itch threshold to intracutaneous histamine (B1213489). karger.com While some studies in chronic idiopathic urticaria comparing different antihistamines have placed dimethindene lower in terms of clinical potency for reducing whealing and itching compared to some other first-generation antihistamines, it was still found to be superior to placebo. ijdvl.com A review of clinical practice in Hungary indicated that this compound is frequently prescribed for urticaria, itch, and rash, with doctors finding the drug effective in a high percentage of cases. researchgate.net

Clinical Trials for Symptomatic Relief of Urticaria

This compound is indicated for the symptomatic treatment of allergic reactions, including urticaria (hives). guidetopharmacology.org Clinical data and years of experience support its use in clinical practice for conditions like urticaria. Studies have investigated the efficacy of this compound in the symptomatic therapy of different types of urticaria. Research has shown that this compound can effectively relieve symptoms associated with urticaria.

Evaluation in General Pruritus, Insect Bites, and Eruptive Skin Diseases (e.g., Chickenpox, Eczema)

This compound is indicated for the treatment of pruritus (itching) of various origins, including that resulting from insect bites and eruptive skin diseases such as chickenpox. wikipedia.orgwikimedia.orgguidetopharmacology.org It is also used as an adjuvant in the management of eczema and other pruriginous dermatoses of allergic origin. guidetopharmacology.org A double-blind, randomized, placebo-controlled, multicenter clinical trial evaluated the efficacy of this compound drops in treating pruritus in children aged 1 to 6 years suffering from chickenpox. The study found a statistically significant superiority of both tested doses of this compound over placebo in reducing the severity of itching, assessed by the change in itching severity score from baseline.

Comparative Efficacy with Other Antihistamines

Studies have compared the antihistamine activity of this compound with other antihistamines. In a randomized, crossover study involving 60 healthy volunteers, the antihistaminic activity of 3 mg and 6 mg this compound was compared with placebo and 12 mg chlorpheniramine (B86927) maleate by measuring histamine-induced weal and flare areas. Both doses of dimethindene and chlorpheniramine significantly reduced weal area compared to placebo. Both also significantly reduced flare area compared to placebo. Dimethindene 6 mg resulted in a maximum reduction in weal area (28.8%) and flare area (39.1%). The study indicated that dimethindene 6 mg showed a statistically significant reduction in weal area compared to chlorpheniramine and a significant reduction in flare area compared to 3 mg dimethindene. The study concluded that the antihistamine activity of dimethindene was superior to that of chlorpheniramine in this context.

Comparative Antihistamine Activity: this compound vs. Chlorpheniramine Maleate

Treatment GroupWeal Area Reduction (%)Flare Area Reduction (%)Statistical Significance vs. Placebo (Weal)Statistical Significance vs. Placebo (Flare)
Placebo----
This compound (3 mg)SignificantSignificantP < 0.001P < 0.001
This compound (6 mg)28.839.1P < 0.001P < 0.001
Chlorpheniramine Maleate (12 mg)SignificantSignificantP < 0.001P < 0.05

Another study investigated the efficacy and tolerability of intranasally applied this compound solution compared to levocabastine solution in children under 14 years with seasonal allergic rhinitis. The study found that the reduction in total nasal symptom severity score was statistically equivalent and therapeutically relevant for both treatments.

Pediatric Clinical Research

This compound is considered particularly indicated for use in pediatric practice in certain formulations like drops and syrup. wikimedia.org Clinical data on its efficacy and safety support its use in children.

Age-Specific Considerations in Therapeutic Application

There are age-specific considerations regarding the therapeutic application of this compound in pediatric patients. While it can be used in very young children, including from one month of age, its use in infants under one year typically requires medical approval and supervision. For topical formulations, such as gels, there are often restrictions on use in children below a certain age (e.g., under 2 years) without medical advice, and avoidance of use on large areas of skin in younger children is advised.

Emerging Clinical Applications and Investigational Uses

Beyond its established indications, this compound has been subject to investigation for potential emerging clinical applications. Researchers have been exploring its potential use in treating more chronic conditions, such as atopic dermatitis and other forms of eczema. While these applications are still under study, this compound can be used as an adjuvant in eczema and other pruriginous dermatoses of allergic origin. guidetopharmacology.org One source mentions that this compound has one investigational indication in clinical trial phase IV.

Research into Anxiolytic Potential in Human Subjects

Research has explored the potential of this compound as a tranquilizer and anxiolytic. researchgate.netresearchgate.net This potential is attributed to its additional sedative effects, which may contribute to managing anxiety and promoting relaxation. researchgate.netresearchgate.net Studies have investigated its pharmacological properties and therapeutic potential in this regard. researchgate.netresearchgate.net The sedative effects are a known characteristic of first-generation antihistamines like this compound. thermofisher.comturkderm.org.tr

Adjuvant Role in Specific Dermatoses

This compound is indicated for the symptomatic relief of itching in dermatological conditions. patsnap.com It can be used as an adjuvant in the management of eczema and other pruriginous dermatoses of allergic origin. drugbank.com Its use in pruritus associated with eruptive skin diseases such as chickenpox has also been indicated. drugbank.com

A double-blind, randomized, placebo-controlled, multi-center clinical trial investigated the efficacy of this compound drops in treating pruritus in children aged 1 to 6 years suffering from chickenpox. nih.gov The study included 128 children who received either this compound at dosages of 0.1 mg/kg/d or 0.05 mg/kg/d, or a placebo. nih.gov All participants also received a commercially available astringent lotion for topical treatment. nih.gov The primary efficacy criterion, the change in itching severity score from baseline to the end of treatment, assessed as the area under the baseline (AUB), showed a statistically significant superiority for both this compound dosages compared to placebo in reducing the severity of itching. nih.gov There was no statistically significant difference observed between the two this compound dosage groups. nih.gov

However, research into the topical application of this compound in atopic eczema has yielded different results under experimental conditions. nih.gov A study investigating the antipruritic effect of a 15-minute application of this compound gel on subsequent focal histamine stimulus in 12 patients with acute atopic eczema found that the application did not significantly reduce itch intensity. nih.gov This suggests that a brief topical application may not be sufficiently effective in suppressing histamine-induced reactions in atopic skin under these experimental conditions. nih.gov

Data from Clinical Research:

Study PopulationCondition TreatedInterventionKey FindingCitation
128 children (1-6 years)Pruritus caused by chickenpoxThis compound drops (0.1 mg/kg/d or 0.05 mg/kg/d) vs. Placebo + topical lotionStatistically significant superiority of both DMM doses over placebo in reducing itching severity. nih.gov
12 patients with acute atopic eczemaExperimentally induced pruritus (histamine stimulus)Topical this compound gel (15-min application) vs. Placebo gelNo significant reduction in itch intensity compared to placebo under experimental conditions. nih.gov

Research on Adverse Drug Reactions and Safety Profile

Central Nervous System (CNS) Effects

Sedation and Drowsiness Incidence and Contributing Factors (e.g., H1 Blockade, Liposolubility)

Sedation and drowsiness are among the most common adverse effects associated with dimethindene (B1670660) maleate (B1232345). patsnap.commedtigo.commedindia.netapollopharmacy.inontosight.aibpc.pspatsnap.comresearchgate.net As a first-generation antihistamine, dimethindene maleate readily crosses the blood-brain barrier, interacting with central histamine (B1213489) H1 receptors, which contributes to its sedative properties. medtigo.combts.govnih.gov The lipophilicity of first-generation antihistamines, including this compound, facilitates their passage into the central nervous system. bts.gov

Studies have reported varying incidences of sedative effects. In one study evaluating this compound micropellet capsules, approximately 22% of patients reported adverse events, with tiredness and sleepiness being the most frequent. researchgate.netresearchgate.netnih.gov The occurrence of sedative adverse events was notably higher among individuals who were already prone to tiredness (51% compared to 17% in those not prone to tiredness). researchgate.netnih.gov These sedative effects were most frequently reported 10-12 hours after intake. researchgate.netresearchgate.netnih.gov

The sedative effect can be enhanced when this compound is used concomitantly with other central nervous system depressants such as alcohol, sedatives, tranquilizers, or opioid analgesics. patsnap.commedtigo.combpc.psmims.commims.com

Here is a summary of reported sedation/drowsiness incidence from one study:

Adverse EventIncidence (%) (Overall)Incidence (%) (Prone to Tiredness)Incidence (%) (Not Prone to Tiredness)
Tiredness and Sleepiness~225117

CNS Stimulation and Paradoxical Excitement in Specific Populations (e.g., Children)

While CNS depression is a common effect, this compound can also cause CNS stimulation, particularly in specific populations such as children. medtigo.commedindia.netapollopharmacy.indrugbank.combpc.psmims.commims.commims.com This paradoxical reaction can manifest as excitation, hyperactivity, or anxiety instead of the expected drowsiness. apollopharmacy.inpatsnap.com In cases of overdosage, CNS stimulation can include excitation, ataxia, hallucinations, and tonic or clonic spasms, particularly in children. drugbank.combpc.ps Caution is recommended when administering this compound to children below the age of 1 year, as the sedative effect may be associated with episodes of sleep apnea, and antihistamines can cause excitation in young children. bpc.ps

Effects on Cognitive Function and Psychomotor Performance

This compound, as a first-generation antihistamine that crosses the blood-brain barrier, has the potential to impair cognitive function and psychomotor performance. medtigo.combts.govnih.gov This impairment can affect tasks requiring concentration, such as driving or operating machinery. medtigo.compatsnap.com1mg.com Concomitant use with other CNS depressants can potentiate these effects, leading to increased drowsiness and impaired cognitive function. patsnap.commedtigo.combpc.psmims.commims.com

Research on the effects of H1-antagonists on cognitive domains suggests that psychomotor skills and attention are most frequently impaired, while memory is least affected. researchgate.net The complexity of the task and the demand for information processing speed can influence the sensitivity to the effects of central H1-antagonism. researchgate.net However, one study using an oculodynamic test found no relevant differences in sedating effects or psychomotor performance between this compound (sustained release formulations) and loratadine (B1675096) or placebo after a single dose in healthy volunteers. nih.gov

Anticholinergic Adverse Events

This compound possesses anticholinergic properties in addition to its antihistaminic effects. apollopharmacy.inncats.ioontosight.aibpc.ps These anticholinergic effects can lead to a range of adverse events.

Dry Mouth and Associated Oral Health Implications

Dry mouth (xerostomia) is a frequently reported anticholinergic side effect of this compound. patsnap.commedtigo.commedindia.netapollopharmacy.inontosight.aibpc.pspatsnap.commims.commims.com This occurs because the medication can reduce saliva production. patsnap.com While seemingly minor, prolonged dry mouth can lead to difficulties in swallowing and speaking, and can increase the risk of dental problems such as cavities and gum disease. patsnap.com

Ocular Effects (e.g., Blurred Vision)

Ocular effects, such as blurred vision, can occur due to the anticholinergic properties of this compound. medtigo.commedindia.netontosight.aimims.commims.com Although not always common, blurred vision can impact daily activities that require clear sight, such as reading or driving. patsnap.com In case of eye contact, blurred vision may occur, and absorption through the eye could lead to effects similar to skin contact or ingestion. tocris.com this compound is contraindicated in individuals with narrow-angle glaucoma as it can cause an increase in intraocular pressure, potentially worsening the condition. medtigo.com

Gastrointestinal Disturbances (e.g., Nausea, Vomiting, Stomach Pain, Constipation) Gastrointestinal issues are among the possible side effects associated with this compound. These can include nausea, stomach pain, and constipationpatsnap.compracto.com. Vomiting has also been reported as a common adverse reactionpatsnap.com. These symptoms can vary in severity and may sometimes be alleviated by taking the medication with food or by adjusting the dosage under medical supervisionpatsnap.com.

Data on the frequency of these gastrointestinal disturbances have been noted in clinical trials and post-marketing surveillance. Occasionally, gastrointestinal disturbances, including nausea, have been observed pcm.me. Constipation is also listed as a potential side effect practo.commedindia.netmedindia.netmims.com1mg.com.

An interactive table summarizing reported gastrointestinal side effects is presented below:

Gastrointestinal Side EffectReported Frequency/ObservationSource Indices
NauseaPossible, Occasionally reported in clinical trials/post-marketing surveillance patsnap.compatsnap.compracto.compcm.memedindia.net
VomitingPossible, Common adverse reaction patsnap.compracto.com
Stomach Pain/Abdominal DiscomfortPossible patsnap.compracto.com
ConstipationPossible patsnap.compatsnap.compracto.commedindia.netmedindia.netmims.com1mg.com

Drug Drug Interaction Studies

Interactions with Central Nervous System Depressants (e.g., Alcohol, Sedatives, Tranquilizers)

Concomitant use of dimethindene (B1670660) maleate (B1232345) with central nervous system (CNS) depressants, including alcohol, sedatives, and tranquilizers, can lead to enhanced sedative effects. bpc.psshibapharma.compatsnap.commedtigo.commims.com This potentiation can result in increased drowsiness and impaired cognitive function. patsnap.commedtigo.com The simultaneous ingestion of alcohol, in particular, may cause a more pronounced slowing down of reflexes. bpc.ps Caution is advised, and avoidance of alcohol and other sedative substances while taking dimethindene maleate is recommended. medtigo.comapollopharmacy.in

Synergistic Effects with Other Anticholinergic Agents

The anticholinergic effects of this compound can be amplified when administered concurrently with other anticholinergic drugs. bpc.pspatsnap.com This synergistic effect increases the risk of experiencing anticholinergic side effects such as dry mouth, constipation, and urinary retention. patsnap.comresearchgate.net Tricyclic antidepressants and other anticholinergic medications can contribute to this additive antimuscarinic effect. bpc.psshibapharma.com

Co-administration with Monoamine Oxidase Inhibitors (MAOIs)

The concomitant administration of this compound with monoamine oxidase inhibitors (MAOIs) is not recommended. bpc.ps MAOIs can increase the antimuscarinic and CNS-depressor effects of antihistamines, potentially leading to an increased risk of severe side effects. bpc.psshibapharma.compatsnap.commims.com

Interactions with Other Antihistamines and Decongestants

Concurrent use of this compound with other antihistamines or decongestants should be approached with caution. patsnap.com This combination may result in additive effects and an increased incidence of side effects. patsnap.com

Pharmacokinetic and Pharmacodynamic Interactions with Specific Therapeutic Agents

Dimethindene is primarily metabolized by hepatic cytochrome P450 enzymes, notably CYP2D6 and CYP2C19. researchgate.net Co-administration with drugs that either inhibit or induce these enzymes may influence the metabolism and plasma concentrations of dimethindene. researchgate.net

Specific pharmacokinetic and pharmacodynamic interactions have been noted with various therapeutic agents. For instance, dimethindene can enhance the sedative effects of opioid analgesics and neuroleptics. mims.com It may also mask the ototoxicity induced by aminoglycosides and antibiotics. mims.com Potential interactions leading to increased tachycardia have been suggested when dimethindene is combined with agents such as clenbuterol, clonidine, dexmedetomidine, dopamine, dopexamine, and duloxetine. drugbank.com The risk or severity of adverse effects can also be increased when dimethindene is combined with various other drugs, including certain antidepressants (e.g., clomipramine, desipramine, dosulepin, doxepin), opioid derivatives (e.g., dihydrocodeine, alfentanil, dextropropoxyphene, dezocine, diamorphine), and other compounds like diphenhydramine, doxylamine, and dronabinol, potentially increasing drowsiness. drugbank.com Conversely, the therapeutic efficacy of dimethindene may be decreased when used with certain drugs like cisplatin, demecarium, and edrophonium. drugbank.com

Data Table of Selected Interactions:

Interacting Substance CategoryExamplesPotential Effect on this compoundPotential OutcomeSource
Central Nervous System DepressantsAlcohol, Sedatives, TranquilizersEnhanced sedative effectsIncreased drowsiness, impaired cognitive function, slowed reflexes bpc.psshibapharma.compatsnap.commedtigo.commims.com
Other Anticholinergic AgentsTricyclic antidepressants, AtropineAmplified anticholinergic effectsIncreased risk of dry mouth, constipation, urinary retention bpc.psshibapharma.compatsnap.comresearchgate.net
Monoamine Oxidase Inhibitors (MAOIs)-Increased antimuscarinic and CNS-depressor effectsIncreased risk of severe side effects; concomitant use not recommended bpc.psshibapharma.compatsnap.commims.com
Other Antihistamines and Decongestants-Additive effectsIncreased side effects patsnap.com
Opioid AnalgesicsDihydrocodeine, Alfentanil, DiamorphineEnhanced sedative effects, increased risk of adverse effectsIncreased drowsiness, potential for severe side effects mims.comdrugbank.com
Neuroleptics-Potentiated CNS depressant actionsIncreased drowsiness mims.com
Aminoglycosides and Antibiotics-May mask ototoxicityPotential for undetected hearing or balance issues mims.com
Agents increasing Tachycardia RiskClenbuterol, Clonidine, DopamineIncreased risk or severity of TachycardiaElevated heart rate drugbank.com
CYP2D6 and CYP2C19 Inhibitors/Inducers-Altered metabolism and plasma concentrationsPotential impact on efficacy and safety researchgate.net

Advanced Research Methodologies and Analytical Approaches

Bioanalytical Techniques for Dimethindene (B1670660) Maleate (B1232345) and Metabolite Quantification

Bioanalytical techniques are crucial for determining the concentration of dimethindene maleate and its metabolites in biological samples, which is essential for pharmacokinetic and metabolism studies.

Enzyme-Linked Immunosorbent Assay (ELISA)

While the provided search results mention ELISA in the context of applications for this compound from a supplier biocompare.com, specific details regarding the development or application of ELISA for the quantification of this compound or its metabolites in biological matrices were not extensively detailed in the immediate search results. ELISA is a plate-based assay technique commonly used for detecting and quantifying peptides, proteins, antibodies, and hormones, and its application to small molecules like this compound would typically involve the development of specific antibodies that recognize the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in various matrices, including pharmaceutical preparations and environmental water samples ijpsr.infouomustansiriyah.edu.iqscribd.comuomustansiriyah.edu.iqresearchgate.netresearchgate.netuomustansiriyah.edu.iqresearchgate.net. HPLC methods have been developed for the determination of this compound using different stationary phases and mobile phases.

One reported HPLC method for this compound in pharmaceutical formulations and environmental water samples utilized a reversed-phase C18 column with a mobile phase of acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (65:35) at a flow rate of 1.0 mL/min, with UV detection at 254 nm. ijpsr.info. This method showed a linear relationship between concentration and peak area in the range of 2.0-7.0 µg/mL. ijpsr.info. Another ion-pair reversed-phase HPLC method was developed for the determination of this compound in dosage forms (capsule, drop, and gel), demonstrating linearity in the range of 1-8 µg/mL with a correlation coefficient of 0.998. uomustansiriyah.edu.iquomustansiriyah.edu.iq.

Hydrophilic Interaction Liquid Chromatography (HILIC) has also been applied for the determination of this compound, particularly in topical gel formulations. scribd.comresearchgate.net. A HILIC method using a SeQuant ZIC-HILIC column and a mobile phase of acetonitrile and aqueous acetic acid/ammonium acetate buffer achieved analysis in under 3 minutes with UV detection at 258 nm. scribd.com. HPLC methods have also been developed for the simultaneous determination of this compound alongside other compounds in complex formulations. researchgate.netresearchgate.netresearchgate.net.

HPLC Method TypeColumn TypeMobile Phase CompositionDetection Wavelength (nm)Linearity Range (µg/mL)Reference
Reversed-Phase C18C18Acetate buffer pH 4.0: Acetonitrile (65:35)2542.0 - 7.0 ijpsr.info
Ion-Pair Reversed-PhaseNot specifiedNot specified (Ion-pair)Not specified1 - 8 uomustansiriyah.edu.iquomustansiriyah.edu.iq
HILICSeQuant ZIC-HILICAcetonitrile: Aqueous Acetic Acid/Ammonium Acetate Buffer (87.5:12.5)258Not specified scribd.com
Stability-Indicating HPLC-DADVenusil XBP CyanoGradient elution of phosphate (B84403) buffer/sodium 1-butane sulfonate and acetonitrile256 (for DMD)5 - 300 researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS) are powerful techniques used for the identification and quantification of dimethindene and its metabolites, particularly in complex biological matrices. GC-MS has been employed in the study of dimethindene metabolism. nih.govpopline.org. Research has utilized GC-MS and MS-MS to identify a phenolic primary metabolite of dimethindene, demonstrating hydroxylation on the indene (B144670) moiety. nih.govpopline.org. GC-MS methods have also been developed for the simultaneous determination of dimethindene alongside other antihistamines in biological samples like whole blood. researchgate.netresearchgate.net. These methods often involve sample preparation steps such as solid-phase extraction and derivatization to make the compounds suitable for GC analysis. researchgate.netresearchgate.net. Predicted GC-MS and MS/MS spectra for dimethindene are available in databases. drugbank.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structural identity of this compound and its metabolites. 1H NMR and MS have been used as methods for determining the identity of this compound. lgcstandards.com. NMR spectroscopy, including one- and two-dimensional techniques like COSY, has been crucial in identifying the precise position of hydroxylation in dimethindene metabolites. nih.govpopline.org. For instance, NMR studies confirmed that a primary metabolite of dimethindene is hydroxylated on the C6 of the indene moiety. nih.govpopline.org. NMR can also provide insights into the complexation behavior of dimethindene, such as its interaction with cyclodextrins. researchgate.netcore.ac.uk. The 1H NMR spectrum of this compound in DMSO-d6 has been reported and found to conform to its structure. lgcstandards.commedchemexpress.com.

In Vitro Receptor Binding and Functional Assays

In vitro assays are vital for understanding the pharmacological activity of this compound, particularly its interaction with histamine (B1213489) receptors and other targets.

Radioligand Binding Studies

Radioligand binding studies are a key method for determining the affinity of this compound for its target receptors, primarily the histamine H1 receptor. Dimethindene is known to be a selective histamine H1 receptor antagonist with a reported Ki of 1.5 nM. caymanchem.com. Radioligand binding studies using membranes from transfected cells, such as Chinese hamster ovary (CHO) cells expressing human histamine H1 receptors, are used to determine the binding affinities (expressed as pKi values) of dimethindene and its analogues. acs.orgacs.orgnih.govcapes.gov.br.

Studies have investigated the affinity of dimethindene for not only histamine H1 receptors but also muscarinic receptor subtypes (M1-M5). acs.orgacs.orgnih.govcapes.gov.br. Radioligand binding studies have shown that (S)-(+)-dimethindene has a higher affinity for M2 muscarinic receptors compared to M1, M3, and M4, although its affinity for H1 receptors is comparable to its affinity for M2. acs.orguni-frankfurt.de. The (R)-(-)-enantiomer is reported to be the eutomer for histamine H1 receptor binding. drugbank.comnih.gov. These studies often utilize radiolabeled ligands such as [3H]N-methylscopolamine ([3H]NMS) for muscarinic receptors. acs.orgnih.govcapes.gov.br.

Receptor Subtype(S)-Dimethindene pKiReference
Histamine H17.16 acs.orgnih.govcapes.gov.br
Muscarinic M17.08 acs.org
Muscarinic M27.52 - 7.78 acs.orgacs.orgnih.govcapes.gov.br
Muscarinic M36.70 - 6.96 acs.org
Muscarinic M47.00 acs.org

Note: pKi values represent the negative logarithm of the inhibition constant (Ki), where a higher pKi indicates a higher binding affinity.

Functional Assays for Receptor Activation and Inhibition

Functional assays are critical for characterizing the interaction of this compound with its target receptors, primarily the histamine H1 receptor, and investigating potential interactions with other receptor systems. This compound functions as a selective antagonist of the histamine H1 receptor, thereby blocking the effects of histamine. selleckchem.comselleck.co.jppatsnap.com Studies have shown that this compound can suppress cromakalim-induced/glibenclamide-sensitive K+ currents in a concentration-dependent and reversible manner, indicating potential interactions with ion channels. selleckchem.comselleck.co.jp

Investigations into the stereochemistry of dimethindene have revealed differential affinity profiles for its enantiomers at muscarinic receptor subtypes and histamine H1 receptors using functional and binding assays. The (S)-(+)-enantiomer of dimethindene has been identified as a potent and subtype-selective antagonist of muscarinic M2 receptors, also exhibiting antagonism at histamine H1 receptors. In muscarinic assays, the (S)-(+)-enantiomer demonstrated significantly higher potency (up to 41-fold) compared to the (R)-(-)-enantiomer across various muscarinic receptor subtypes (putative M1, M2, and M3 receptors studied in animal tissues). researchgate.net Conversely, an inverse stereoselectivity was observed at histamine H1 receptors, where the (R)-(-)-enantiomer was found to be the eutomer.

Functional assays evaluating antihistaminic activity have included measuring the reduction of histamine-induced weal and flare areas in healthy volunteers. Studies comparing this compound to placebo and other antihistamines like chlorpheniramine (B86927) maleate have demonstrated that dimethindene significantly reduces both weal and flare areas. researchgate.net For instance, a 6 mg dose of dimethindene resulted in a notable reduction in weal area (28.8%) and flare area (39.1%) in one study, showing superior antihistamine activity compared to chlorpheniramine in that specific assessment. researchgate.net

Clinical Study Designs and Methodological Considerations

Clinical research involving this compound utilizes a variety of study designs to evaluate its efficacy in relevant conditions, particularly allergic rhinitis and pruritus. These designs are chosen to minimize bias and allow for robust assessment of treatment effects.

Double-Blind, Randomized, Placebo-Controlled Crossover Trials

The double-blind, randomized, placebo-controlled crossover trial design is frequently employed in the study of this compound to assess its effects under controlled conditions, allowing each participant to serve as their own control. This design is particularly useful for evaluating treatments for conditions with variable symptoms, such as allergic rhinitis. Studies utilizing this design have investigated this compound in contexts such as allergen challenge models nih.govnih.govnih.gov and the evaluation of its local anaesthetic or analgesic properties in models like experimentally induced sunburn nih.govresearchgate.net. A study assessing the inhibition of histamine-induced flares also used a double-blind, placebo-controlled crossover design with oral this compound. researchgate.netresearcher.life While many studies employ a crossover design, a multi-centre, randomized, placebo-controlled, double-blinded phase III trial evaluating this compound nasal spray in seasonal allergic rhinitis was conducted as a parallel group study. nih.govresearchgate.netresearchgate.net

Allergen Challenge Models (e.g., Vienna Challenge Chamber)

Standardized allergen challenge models, such as the Vienna Challenge Chamber (VCC), are valuable tools for evaluating the efficacy of antihistamines and other anti-allergic medications under controlled and reproducible conditions. The VCC model involves exposing allergic volunteers to specific allergens, such as grass pollen or dust mites, at controlled concentrations for a defined period. nih.govnih.govnih.gov This allows for the assessment of a drug's ability to prevent or reduce the resulting allergic symptoms. Studies using the VCC have evaluated both intranasal and oral formulations of this compound. nih.govnih.govnih.gov Objective parameters like nasal flow and resistance (measured by rhinomanometry) and nasal secretion, as well as subjective symptom scores, are recorded at regular intervals during the challenge to quantify the treatment effect. nih.govnih.govnih.gov The VCC has proven to be a useful model for investigating the effectiveness of this compound in seasonal allergic rhinitis and dust-mite allergies. nih.gov Other allergen challenge models, including conjunctival allergen challenge (CAC) and nasal allergen challenge (NAC), are also used in allergic rhinitis research. researchgate.net

Patient-Reported Outcomes and Quality of Life Questionnaires

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3614-69-5
Histamine782
Chlorpheniramine maleate8365
Azelastine (B1213491)2409
Phenylephrine hydrochloride6041
Benzalkonium chloride24525

Data Tables

Table 1: Effect of this compound (6 mg) on Histamine-Induced Weal and Flare Areas researchgate.net

ParameterReduction (%)
Weal Area28.8
Flare Area39.1

Table 2: Statistically Significant Differences in QoL Sub-scales Favoring this compound Nasal Spray vs. Placebo (Initial Visits) nih.govresearchgate.net

QoL Questionnaire Sub-scale
LQ-AR Eye Symptoms
LQ-AR Daily Activities
MLDL Total
POMS Depression
POMS Energy
VAS-QoL
VAS-General Health

Future Directions and Unexplored Avenues in Dimethindene Maleate Research

Development of Novel Formulations and Delivery Systems (e.g., Extended-Release)

Research is actively pursuing the development of novel formulations and advanced delivery systems for dimethindene (B1670660) maleate (B1232345) to enhance its pharmacokinetic profile, improve patient compliance, and potentially reduce the frequency of administration. Extended-release formulations, such as extended-release tablets and micropellet capsules, are being investigated to provide sustained therapeutic levels of the drug over longer periods. dataintelo.comnih.govresearchgate.net This is particularly relevant for conditions requiring continuous symptom control.

Beyond oral administration, the development of topical applications, including gels and hydrogels, is a significant area of focus. dataintelo.compharmaexcipients.comumlub.plresearchgate.net These localized delivery systems aim to deliver dimethindene maleate directly to the site of allergic reaction or pruritus, potentially minimizing systemic exposure and associated side effects. Studies have explored the use of various gelling agents, such as carbomer, xanthan gum, and hydroxypropyl methylcellulose (B11928114) (HPMC), to optimize the release rate and rheological properties of these topical formulations. pharmaexcipients.comumlub.plresearchgate.net Fast-dissolving capsules represent another formulation approach being explored, likely aimed at achieving a rapid onset of action. dataintelo.com The use of mucoadhesive systems is also being investigated to improve drug delivery by maintaining close contact with the absorption tissue. acs.org

Exploration of Additional Therapeutic Indications Beyond Allergic Conditions

While primarily used for allergic conditions, the potential of this compound is being explored in therapeutic areas beyond its traditional indications. Investigations are underway to assess its utility in treating chronic conditions such as atopic dermatitis and other forms of eczema, where pruritus is a significant symptom. patsnap.comresearchgate.net

Furthermore, research suggests potential applications in managing motion sickness and anxiety, leveraging its known sedative properties. smolecule.comresearchgate.net Preclinical studies have indicated tranquilizing effects in animal models of anxiety and stress, and comparative tests with other anxiolytic agents have shown comparable efficacy in reducing anxiety symptoms. researchgate.net Allergic conjunctivitis is another area where this compound has been investigated as a potential treatment. iris-pharma.comiris-pharma.com The exploration of combination therapies including this compound is also expanding its potential application scope. dataintelo.com

Personalized Medicine Approaches Based on Genetic and Metabolic Variability

The influence of genetic and metabolic variability on drug response is a growing area of research in personalized medicine, and this extends to antihistamines like this compound. Polymorphic drug-metabolizing enzymes (DMEs), particularly cytochrome P (CYP) enzymes, play a significant role in the metabolism of many drugs, including psychotropic drugs, and can explain a large portion of variability in individual drug metabolism. nih.gov

Future research could focus on understanding how genetic polymorphisms in enzymes responsible for this compound metabolism influence its pharmacokinetics and pharmacodynamics in individuals. This knowledge could potentially lead to personalized dosing strategies or the identification of patient populations who might benefit more or less from this compound therapy based on their genetic makeup. The expression of DMEs in the brain and their potential physiological role through action on endogenous substrates also highlights a complex interplay that warrants further investigation in the context of personalized responses to this compound. nih.gov

Long-Term Safety and Efficacy in Vulnerable Populations

While this compound has been used in clinical practice for many years, including in pediatric populations, further research is needed to specifically assess its long-term safety and efficacy in vulnerable populations. researchgate.netnih.govresearchgate.net Vulnerable groups can include children, the elderly, pregnant and lactating women, and individuals with specific comorbidities.

Studies focusing on these populations over extended periods are crucial to fully understand any potential long-term effects, assess optimal dosing strategies, and evaluate its continued effectiveness in managing chronic conditions or recurrent allergic symptoms. Although some studies have included children and evaluated its use in pediatric practice, dedicated long-term studies specifically addressing the unique physiological characteristics and potential sensitivities of various vulnerable populations are important future directions. researchgate.netnih.govresearchgate.net

Comparative Effectiveness Research Against Newer Antihistamines

The landscape of antihistamine therapy has evolved with the introduction of newer, second-generation antihistamines often characterized by reduced sedative effects due to limited blood-brain barrier penetration. bts.gov Comparative effectiveness research comparing this compound with these newer agents is an important area for future study.

While some comparative studies have been conducted, for instance, comparing this compound with chlorpheniramine (B86927) maleate and levocabastine (B1674950) in specific allergic conditions, broader comparisons against a wider range of newer antihistamines in diverse patient populations and clinical settings are needed. researchgate.netresearchgate.netnih.govnih.gov Such research would provide valuable evidence to guide clinical decision-making, determine the optimal place of this compound in current therapeutic algorithms, and identify patient profiles who might benefit most from its use compared to newer alternatives. Studies evaluating both efficacy and impact on quality of life and daily functioning would be beneficial.

Mechanistic Insights into Non-H1 Receptor Mediated Effects

While the primary mechanism of action of this compound is well-established to be antagonism of histamine (B1213489) H1 receptors, research indicates it also possesses anticholinergic properties and may interact with other receptors, such as muscarinic M2 receptors. patsnap.comsmolecule.comresearchgate.netpatsnap.comdrugbank.comusp.br Further mechanistic studies are needed to fully elucidate the extent and clinical significance of these non-H1 receptor-mediated effects.

Understanding the interaction with muscarinic receptors could provide insights into some of its observed effects, such as the reduction in secretions. patsnap.com Additionally, the potential for interaction with other histamine receptor subtypes, such as H4 receptors, which are being explored as therapeutic targets for allergic diseases, warrants investigation. researchgate.net A deeper understanding of these additional pharmacological actions could reveal new therapeutic possibilities or help to better predict potential side effects and drug interactions.

Translational Research Bridging Preclinical and Clinical Findings

Translational research, which focuses on effectively moving findings from preclinical studies to clinical applications and vice versa, is crucial for the continued development of this compound. While preclinical studies in animal models have provided insights into its effects, such as tranquilizing properties and potential in increasing pancreatic β-cell mass, translating these findings into confirmed clinical benefits requires rigorous investigation in human trials. researchgate.netnih.govelifesciences.org

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to distinguish the dual H1-receptor antagonism and M2 muscarinic receptor selectivity of dimethindene maleate enantiomers?

  • Methodology : Use radioligand binding assays with tissue preparations (e.g., guinea pig ileum for H1 receptors, rat heart for M2 receptors) to quantify affinity differences. For (S)-(+)-dimethindene maleate, measure pA2/pKi values using competitive antagonism models (e.g., Schild analysis) .
  • Key Data : (S)-(+)-enantiomer shows pKi = 7.78 for M2 vs. pA2 = 7.48 for H1, while the (R)-(+)-enantiomer is H1-selective (Ki = 1.5 nM for H1 vs. negligible M2 binding) .

Q. How does stereochemistry influence this compound's receptor binding profiles?

  • Methodology : Compare enantiomer activity using chiral chromatography-purified samples in functional assays (e.g., histamine-induced bronchoconstriction in pigs for H1 antagonism; carbachol-induced bradycardia for M2 inhibition) .
  • Contradiction Resolution : (S)-(+)-enantiomer’s M2 selectivity contradicts earlier assumptions of H1 dominance; confirm via 3D receptor modeling to identify steric hindrance or hydrogen-bonding variations .

Q. What formulation challenges arise when incorporating this compound into hydrogels for topical delivery?

  • Methodology : Assess solubility in propylene glycol (1:100 ratio) and rheological stability using oscillatory shear tests with excipients like HPMC or carbomer .
  • Critical Parameters : Optimal pH 6.0–7.0 to prevent maleate degradation; monitor thixotropy to ensure gel integrity under storage conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor affinity data and in vivo efficacy for this compound?

  • Methodology : Conduct pharmacokinetic studies (e.g., dialysability assays in blood post-IV injection) to correlate plasma concentrations with receptor occupancy .
  • Data Interpretation : In rabbits, 0.1 mg/kg this compound reduced post-surgical adhesions despite low M2 affinity, suggesting off-target anti-inflammatory effects .

Q. What strategies optimize experimental designs for studying this compound’s anti-adhesion effects in vivo?

  • Methodology : Use laparotomy-induced peritoneal trauma models in rabbits, combining this compound (0.1 mg/kg) with icodextrin to assess adhesion scores and angiogenesis markers (e.g., VEGF) .
  • Controls : Include H1/M2 knockout models to isolate receptor-specific contributions .

Q. How do excipient interactions alter the stability of this compound in compounded preparations?

  • Methodology : Perform accelerated stability testing (40°C/75% RH) with HPLC-UV to track degradation products. Key excipients like xanthan gum may increase viscosity, reducing oxidative degradation .

Data Contradiction Analysis

Q. Why do some studies report this compound as H1-selective, while others highlight M2 antagonism?

  • Resolution : Enantiomer-specific activity explains discrepancies. (S)-(+)-dimethindene maleate is M2-selective, whereas racemic mixtures or (R)-(+)-enantiomer dominate H1 effects .
  • Validation : Replicate studies with enantiomerically pure samples and receptor-specific antagonists (e.g., atropine for mAChRs) .

Tables

Parameter (S)-(+)-Dimethindene Maleate (R)-(+)-Dimethindene Maleate
H1 Receptor pKi 7.488.2 (Ki = 1.5 nM)
M2 Receptor pKi 7.78Not significant
Solubility in Water (37°C) 239 mg/L239 mg/L
Topical Dose (Gel) 1 mg/g1 mg/g
Data compiled from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.